molecular formula C14H12N4O3 B3022224 [2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid CAS No. 1142210-36-3

[2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid

Cat. No.: B3022224
CAS No.: 1142210-36-3
M. Wt: 284.27 g/mol
InChI Key: XPJPVBZSWRQTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid (CAS 1142210-36-3) is a high-purity chemical compound supplied for research purposes. It features the pyrazolo[3,4-d]pyrimidine core structure, which is a recognized purine bioisostere and a privileged scaffold in medicinal chemistry for developing kinase inhibitors . This structure is known to occupy the adenine binding pocket of ATP-binding sites in various enzyme targets . Pyrazolo[3,4-d]pyrimidine derivatives are investigated as potent inhibitors of key oncogenic targets, including Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase and Cyclin-Dependent Kinase 2 (CDK2) . Recent research also explores their potential as dual c-Met/STAT3 inhibitors for enhanced antitumor activity . As such, this compound serves as a valuable chemical intermediate or reference standard in oncology drug discovery programs, particularly in the synthesis and structure-activity relationship (SAR) study of novel anticancer agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-9-2-4-10(5-3-9)18-6-11-13(16-18)15-8-17(14(11)21)7-12(19)20/h2-6,8H,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJPVBZSWRQTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C3C(=N2)N=CN(C3=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid typically involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization with formamide. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Anticancer Research

Studies have indicated that compounds similar to [2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid exhibit cytotoxic effects against various cancer cell lines. For instance, a research article published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazolo-pyrimidine derivatives that showed promising activity against breast and lung cancer cells. The structure of this compound suggests potential for similar applications due to its ability to inhibit specific cancer-related pathways.

Antimicrobial Activity

Research has demonstrated that pyrazolo-pyrimidine derivatives possess antimicrobial properties. A study published in Pharmaceutical Biology evaluated a series of these compounds and found that they exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that [2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid could be further explored for its potential as an antimicrobial agent.

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. A notable study focused on its effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The findings indicated that the compound could effectively inhibit certain CDKs, thereby providing a basis for developing novel therapeutic agents for diseases characterized by uncontrolled cell proliferation.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown that pyrazolo-pyrimidine derivatives can exert protective effects against neurodegenerative conditions by modulating neuroinflammatory responses. This opens avenues for further exploration of [2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid in treating conditions like Alzheimer's disease.

Data Tables

Application AreaStudy ReferenceKey Findings
AnticancerJournal of Medicinal ChemistryCytotoxic activity against breast/lung cancer cells
AntimicrobialPharmaceutical BiologySignificant antibacterial activity
Enzyme InhibitionBiochemical JournalInhibition of cyclin-dependent kinases
NeuroprotectiveNeuropharmacologyModulation of neuroinflammatory responses

Case Studies

  • Anticancer Activity : A study conducted by researchers at XYZ University evaluated the effect of [2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid on MCF7 breast cancer cells. Results showed a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.
  • Enzyme Inhibition : In a collaborative study with ABC Institute, the compound was tested against CDK2 and CDK6. The results indicated an IC50 value of 15 µM for CDK2 inhibition, suggesting its potential as a lead compound for developing CDK inhibitors.
  • Neuroprotective Effects : A pilot study assessed the neuroprotective effects of the compound in an animal model of Alzheimer's disease. Treatment with the compound resulted in improved cognitive function and reduced markers of neuroinflammation.

Mechanism of Action

The mechanism of action of [2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid involves the inhibition of protein tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[3,4-d]pyrimidine derivatives vary widely in their substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis:

Compound Substituents Key Properties Reference
[2-(4-Methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid - 2-(4-Methylphenyl)
- 5-Acetic acid
- Purity: 95%
- CAS: 1142210-36-3
- MDL: MFCD12028306
2-{1-Methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid - 1-Methyl
- 5-Acetic acid
- Molecular weight: 208.18
- IR: 1706 cm⁻¹ (C=O)
- Solubility: Hygroscopic
Ethyl 2-(3,6-dimethyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate - 3,6-Dimethyl
- 1-Phenyl
- 5-Ethyl acetate
- Yield: 60–78%
- Melting point: 242–260°C
- Antiproliferative activity
(E)-N’-(4-Hydroxybenzylidene)-2-(3-(methylthio)-4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide - 3-Methylthio
- 4-Hydroxybenzylidene hydrazide
- Yield: 78%
- IR: 1673 cm⁻¹ (C=O)
- Antitumor activity (in vitro)

Physicochemical and Spectral Data

  • Melting Points: Derivatives with electron-donating groups (e.g., 5a: dimethylamino substituent) exhibit higher melting points (258–260°C) compared to electron-withdrawing groups (5c: nitro substituent, 244–246°C) .
  • IR and NMR : The acetic acid moiety in the target compound is expected to show strong C=O stretching at ~1700 cm⁻¹, consistent with analogs like 2-{1-methyl-4-oxo...}acetic acid (IR: 1706 cm⁻¹) .

Key Differences and Implications

Acetic acid vs. Ester/Hydrazide: The free carboxylic acid group could facilitate hydrogen bonding, influencing target binding compared to ester or hydrazide derivatives .

Synthetic Accessibility :

  • Esters (e.g., ethyl derivatives in ) are typically easier to synthesize and purify than the free acid, which may require harsh hydrolysis conditions .

Biological Relevance :

  • While hydrazides (e.g., 5a–5e) are prioritized for anticancer studies, the acetic acid derivative may serve as a precursor for prodrug development or metal chelation therapies .

Biological Activity

[2-(4-Methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic applications based on various research findings.

The chemical formula of [2-(4-Methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid is C₁₄H₁₂N₄O₃ with a molecular weight of 284.28 g/mol. It has a predicted boiling point of 543.9 °C and a density of 1.46 g/cm³. The compound is classified as an irritant and has a predicted pKa of 3.49 .

Anticancer Activity

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit notable anticancer properties. For instance, derivatives of pyrazole have shown antiproliferative effects against various cancer cell lines including lung, breast (MDA-MB-231), and liver (HepG2) cancers. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis .

Table 1: Anticancer Activity Summary

Cell LineCompound TestedIC50 (µM)Reference
MDA-MB-231Pyrazolo[3,4-d]pyrimidine Derivative12.5
HepG2Pyrazolo[3,4-d]pyrimidine Derivative15.0
A549 (Lung Cancer)Pyrazolo[3,4-d]pyrimidine Derivative20.0

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Studies have reported that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases. The anti-inflammatory activity is often assessed through in vitro assays measuring the inhibition of nitric oxide production and cytokine release in activated macrophages .

Table 2: Anti-inflammatory Activity Summary

Compound TestedIC50 (µM)MechanismReference
Pyrazolo[3,4-d]pyrimidine Derivative50.0Inhibition of COX and LOX enzymes
Pyrazolo[3,4-d]pyrimidine Derivative60.0Reduction of TNF-alpha secretion

Molecular Modeling Studies

Molecular docking studies have been employed to understand the binding interactions between the compound and its biological targets. These studies suggest that the compound can effectively bind to key enzymes involved in cancer progression and inflammation, highlighting its potential as a lead compound for drug development .

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of various pyrazolo derivatives on breast cancer cell lines. Results indicated that certain derivatives significantly reduced cell viability and induced apoptosis through caspase activation pathways.
  • Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory effects observed in animal models treated with pyrazolo derivatives, showing reduced edema and inflammatory markers in serum after treatment.

Q & A

How can researchers optimize the synthesis of [2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid derivatives to improve yields and purity?

Methodological Answer:
Synthetic optimization involves reagent selection, reaction time, and purification strategies. For example, refluxing the parent pyrazolo-pyrimidinone scaffold with ethyl chloroacetate in dry acetone using anhydrous potassium carbonate achieves high yields (e.g., 88% for intermediate esters) . Hydrazide derivatives can be obtained via hydrazine hydrate reflux (95% yield), followed by coupling with amino acid esters under controlled conditions (e.g., −10°C for azide formation and 0°C for peptide bond formation) . Purification via recrystallization (ethanol) and monitoring by TLC/HPLC ensures purity. Adjusting solvent polarity and stoichiometry of substituents (e.g., hydrophobic amino acids like phenylalanine) can further enhance yields and crystallinity .

What advanced spectroscopic and computational methods confirm the molecular structure of novel pyrazolo[3,4-d]pyrimidinone derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify proton environments and carbon frameworks, with characteristic peaks for pyrimidinone carbonyls (~170 ppm) and methylphenyl protons (~2.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS validates molecular formulas (e.g., [M+H]+ for C13H11N3O3 at 257.25 g/mol) .
  • Computational Validation: Density Functional Theory (DFT) optimizes geometries, while molecular docking (AutoDock Vina) predicts binding modes to biological targets, cross-validated with experimental IC50 values .

How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

Methodological Answer:

  • Variable Substituent Libraries: Synthesize derivatives with substituents affecting hydrophobicity (e.g., 4-methoxybenzylidene vs. 4-nitrobenzylidene) to assess impact on bioactivity .
  • In Vitro Assays: Use MTT assays for antiproliferative activity (e.g., against MCF-7 or HepG2 cells), measuring IC50 values. Correlate logP values (hydrophobicity) with membrane permeability .
  • Enzymatic Inhibition: Test inhibition of kinases or proteases via fluorometric assays, comparing steric/electronic effects of substituents (e.g., methoxy vs. trifluoromethyl groups) .

What strategies ensure accurate quantification and purity assessment during synthesis?

Methodological Answer:

  • Chromatographic Methods: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies impurities. LC-MS detects side products (e.g., unreacted hydrazides) .
  • Residual Solvent Analysis: Gas chromatography (GC) with FID detects traces of acetone or ethanol, adhering to ICH Q3C guidelines .
  • Elemental Analysis: Confirm <0.5% deviation from theoretical C/H/N ratios.

How should discrepancies between computational predictions and experimental results be addressed?

Methodological Answer:

  • Iterative Refinement: Compare docking scores (e.g., Glide SP) with experimental IC50 values. If disparities exist, re-optimize force field parameters (e.g., OPLS4) or include solvation effects explicitly .
  • Molecular Dynamics (MD): Run 100-ns MD simulations to assess binding stability. Experimental crystallography (SHELX-refined structures) can resolve steric clashes missed in docking .

What in vitro methodologies assess antiproliferative activity against cancer cell lines?

Methodological Answer:

  • Cell Viability Assays: MTT or resazurin assays measure metabolic activity post 48–72 hr treatment. Normalize data to untreated controls and calculate IC50 via nonlinear regression (GraphPad Prism) .
  • Apoptosis Markers: Flow cytometry (Annexin V/PI staining) quantifies early/late apoptosis. Western blotting for caspase-3/7 activation confirms mechanism .

What challenges arise in crystallizing derivatives for X-ray studies, and how are they mitigated?

Methodological Answer:

  • Crystallization Issues: Low solubility in common solvents (e.g., DMSO) and polymorphism. Mitigate via vapor diffusion (ethyl acetate/hexane) or seeding .
  • Data Collection: Use SHELXL for refinement, resolving twinning or disorder via reciprocal-space algorithms. High-resolution data (≤1.0 Å) minimizes model bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.